

phosphoryl fluoride NIST standard reference data

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Compound Focus: Phosphoryl fluoride

CAS No.: 13478-20-1

Cat. No.: S1506004

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Core Identifiers and Thermochemical Data

The table below summarizes the fundamental identifying information and key thermochemical properties for **phosphoryl fluoride** as listed in the NIST database.

Property	Value	Reference & Comments
Chemical Formula	F ₃ OP	[1]
Molecular Weight	103.9684 g/mol	[1]
CAS Registry Number	13478-20-1	[1]
Standard Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	-1254.25 kJ/mol	[1] Data reviewed in Dec. 1969
Standard Entropy ($S^\circ_{\text{gas, 1 bar}}$)	285.41 J/(mol·K)	[1] Data reviewed in Dec. 1969

Gas Phase Heat Capacity

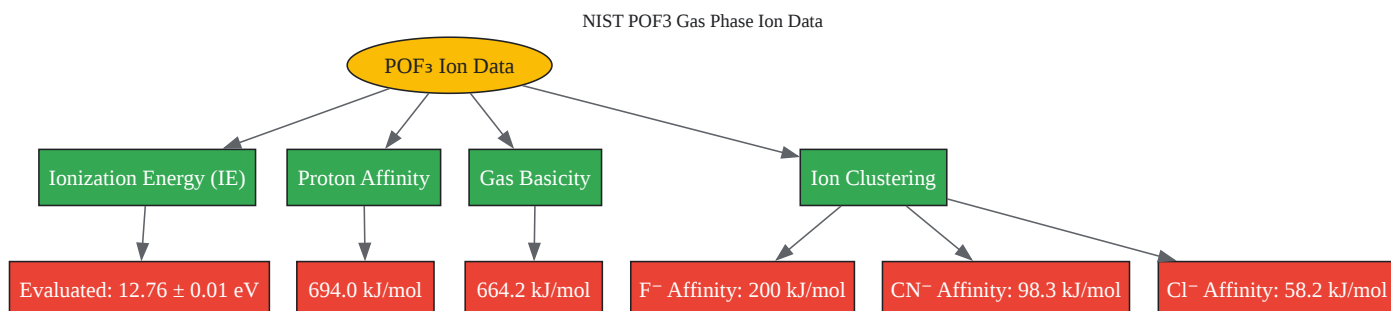
The temperature dependence of the gas phase heat capacity is provided by NIST using the Shomate Equation, with different parameters for two temperature ranges [2]. The equation is: $C_p^\circ = A + Bt + Ct^2 + D \cdot t^3 + E/t^2$ (where t = temperature in K / 1000)

The parameters for the Shomate Equation are as follows:

Temperature Range	298 K - 1100 K	1100 K - 6000 K
A	40.13209	107.0083
B	152.4223	0.601463
C	-133.0863	-0.121447
D	41.85757	0.008394
E	-0.539184	-6.730131
F	-1273.710	-1304.722
G	291.0395	387.2346
H	-1254.250	-1254.250
Reference	Chase, 1998	Chase, 1998

Ion Energetics and Clustering Data

NIST also compiles data on the energy required to remove an electron (ionization energy) and the thermodynamics of reactions between POF_3 and various anions [1]. The diagram below illustrates the types of gas phase ion data available.



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NIST provides evaluated data for gas phase ion energetics and clustering reactions.

The following table details the gas phase ion clustering data, which measures the binding enthalpy between **phosphoryl fluoride** and different anions.

Anion	$\Delta_r H^\circ$ (kJ/mol)	$\Delta_r G^\circ$ (kJ/mol)	$\Delta_r S^\circ$ (J/(mol·K))	Method
F ⁻	200.0 ± 8.4	168.0 ± 8.4	110.0	IMRE [3]
CN ⁻	98.3 ± 4.2	61.1 ± 2.1	130.0	IMRE [1]
Cl ⁻	58.2 ± 8.4	32.0 ± 8.4	88.0	IMRE [3]

Experimental Methodologies

The quantitative data in the NIST database is derived from several advanced experimental techniques:

- **Ion Cyclotron Resonance (ICR) and High-Pressure Mass Spectrometry:** These techniques were used to measure the **ion clustering** and gas-phase Lewis acid-base interaction data. The studies determined the reaction enthalpies ($\Delta_r H^\circ$) and free energies ($\Delta_r G^\circ$) directly from equilibrium measurements [1] [3].

- **Photoelectron (PE) Spectroscopy and Electron Ionization (EI):** These methods were primarily used to determine the **ionization energy (IE)** of POF_3 , with values reported between 12.75 eV and 13.34 eV from different experiments [1].
- **Compilation and Review:** The thermochemical data, such as the standard enthalpy of formation and gas phase heat capacity, are based on compilations and critical reviews of existing experimental data, most recently reviewed by Chase (1998) [1] [2].

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References

1. Phosphoryl fluoride [webbook.nist.gov]
2. Phosphoryl fluoride - the NIST WebBook [webbook.nist.gov]
3. Phosphoryl fluoride - the NIST WebBook [webbook.nist.gov]

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